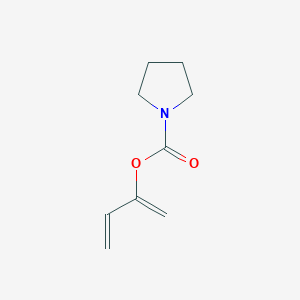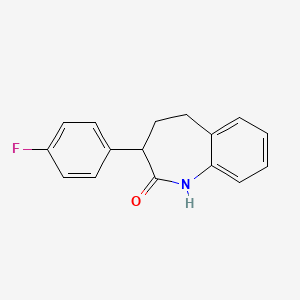![molecular formula C12H14Se B14328911 [(Butylselanyl)ethynyl]benzene CAS No. 105797-57-7](/img/structure/B14328911.png)
[(Butylselanyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Butylselanyl)ethynyl]benzene is an organic compound featuring a benzene ring substituted with a butylselanyl group and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylselanyl)ethynyl]benzene typically involves the introduction of the butylselanyl group and the ethynyl group onto the benzene ring. One common method is through the use of electrophilic aromatic substitution reactions. The benzene ring can be functionalized with an ethynyl group via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(Butylselanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the butylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylselanyl group can yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
[(Butylselanyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Organoselenium compounds, including this compound, are studied for their potential antioxidant properties and their role in biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents.
Industry: this compound can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [(Butylselanyl)ethynyl]benzene involves its interaction with various molecular targets and pathways. The selenium atom in the butylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethynyl group can also interact with other molecules, potentially affecting the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetylene: A benzene ring with an ethynyl group.
Butylbenzene: A benzene ring with a butyl group.
Selenophenol: A benzene ring with a selenol group.
Uniqueness
[(Butylselanyl)ethynyl]benzene is unique due to the presence of both the butylselanyl and ethynyl groups on the benzene ring
Propriétés
Numéro CAS |
105797-57-7 |
|---|---|
Formule moléculaire |
C12H14Se |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-butylselanylethynylbenzene |
InChI |
InChI=1S/C12H14Se/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8H,2-3,10H2,1H3 |
Clé InChI |
QLZPBRLBWUWRQW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Se]C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)


![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)

![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)



![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)

